molecular formula C14H12N2O3 B1605284 N-benzyl-3-nitrobenzamide CAS No. 7595-68-8

N-benzyl-3-nitrobenzamide

Cat. No. B1605284
CAS RN: 7595-68-8
M. Wt: 256.26 g/mol
InChI Key: XEVAPEULJLQLAA-UHFFFAOYSA-N
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Description

N-benzyl-3-nitrobenzamide is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .


Synthesis Analysis

The synthesis of benzamide derivatives, including N-benzyl-3-nitrobenzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of N-benzyl-3-nitrobenzamide was established by the characterization study of single crystal X-ray diffraction . A powder X-ray diffraction analysis was performed to confirm its crystalline nature .


Chemical Reactions Analysis

The reaction for the synthesis of N-benzyl-3-nitrobenzamide involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Antimycobacterial Activity

N-benzyl-3-nitrobenzamide derivatives have been shown to possess significant in vitro antitubercular activity. A study by Wang et al. (2019) reports that certain derivatives, such as N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides, exhibit excellent Minimum Inhibitory Concentration (MIC) values, which are comparative to standard antituberculosis drugs. This finding suggests potential for these compounds in the development of new antitubercular agents (Wang et al., 2019).

Synthesis of Quinazolinones

In the field of organic chemistry, N-benzyl-3-nitrobenzamide derivatives are used in the synthesis of complex compounds. For example, Wang et al. (2013) describe the use of 2-nitro-N-arylbenzamides, which are closely related to N-benzyl-3-nitrobenzamide, in the iron-catalyzed formation of 2,3-diarylquinazolinones. This novel approach highlights the versatility of nitrobenzamide derivatives in synthetic chemistry (Wang et al., 2013).

Crystal Structure Analysis

The study of the crystal structure of N-benzyl-3-nitrobenzamide derivatives provides insights into their molecular configurations. Samimi et al. (2016) conducted a study on the regio and stereo-controlled synthesis of a closely related nitrobenzamide compound, confirming its stereochemistry through single-crystal X-ray diffraction. This type of research is crucial for understanding the physical and chemical properties of these compounds (Samimi, 2016).

Radioligand Development for PET Imaging

N-benzyl-3-nitrobenzamide derivatives have potential applications in positron emission tomography (PET) imaging. Shiue et al. (1997) synthesized compounds with affinities to sigma receptors, one of which was evaluated as a potential ligand for PET imaging. This study highlights the potential of nitrobenzamide derivatives in developing new diagnostic tools (Shiue et al., 1997).

Safety and Hazards

The safety data sheet for 3-nitrobenzamide, a related compound, suggests that it is toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

N-benzyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(15-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVAPEULJLQLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324040
Record name N-benzyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-nitrobenzamide

CAS RN

7595-68-8
Record name NSC405530
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of m-nitrobenzoyl chloride, 7.4 g in 300 ml of ethyl acetate was treated with 11 ml of benzyl amine. After 30 minutes, the mix was washed with 100 ml of water. The ethyl acetate layer was concentrated hot to 100 ml and diluted with heptane until solids formed, and then the mix was stirred overnight and allowed to cool to 20° C. The solids were then collected to give N-phenylmethyl-3-nitrobenzamide. m.s. (M+H)+ =257
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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